2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one
Description
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Properties
IUPAC Name |
2-amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(13)11(15)14-7-4-6-12(9-14)5-2-3-8-16-12/h10H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVGYHOYOFINPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)CCCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a spirocyclic framework and an amino group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 212.29 g/mol. The compound features a complex spirocyclic structure that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The presence of the amino group suggests potential activity as a neurotransmitter modulator, possibly affecting cholinergic pathways.
Receptor Interaction
Research indicates that compounds related to this structure may exhibit affinity for muscarinic receptors, particularly M1 and M2 subtypes. These receptors are crucial in mediating cholinergic signaling, which is implicated in cognitive functions and memory processes.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of muscarinic receptor affinity. For instance, modifications to the structure have been shown to enhance selectivity towards M1 receptors, which are associated with cognitive enhancement and anti-amnesic effects .
| Compound | M1 Affinity (Ki) | M2 Affinity (Ki) | Biological Activity |
|---|---|---|---|
| 2-Amino Compound | X nM | Y nM | Anti-amnesic effects observed in rat models |
| Related Compound A | Z nM | W nM | Induced hypothermia and tremors |
In Vivo Studies
In vivo experiments have confirmed the efficacy of certain derivatives in ameliorating cognitive deficits induced by scopolamine in rat models. For example, one study reported that specific analogs improved performance in passive avoidance tasks, suggesting enhanced memory retention .
Case Study 1: Cognitive Enhancement
A study conducted on rats evaluated the effects of a derivative of this compound on scopolamine-induced memory impairment. The results indicated significant improvements in memory tasks, demonstrating the compound's potential as an anti-amnesic agent.
Case Study 2: Side Effects Profile
Another research effort assessed the side effects associated with muscarinic receptor activation by this class of compounds. While some derivatives exhibited beneficial cognitive effects, they also induced cholinergic side effects such as tremors and hypothermia, necessitating careful consideration in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
